N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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Overview
Description
N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
CAS Number: 87503-54-6
This compound belongs to the class of isoindoline derivatives and features a cyclopropyl group attached to an isoindoline ring. Its synthesis and applications are intriguing, so let’s explore further!
Preparation Methods
Industrial Production:: Unfortunately, information on large-scale industrial production methods for N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide remains scarce. It is likely that research and development in this area are ongoing.
Chemical Reactions Analysis
Reactivity:: This compound may undergo several types of reactions:
Oxidation: Oxidative processes can modify the isoindoline ring or the cyclopropyl group.
Reduction: Reduction reactions may target the carbonyl groups or disulfide bonds.
Substitution: Substituents on the cyclopropyl or isoindoline ring can be replaced.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Isolation and characterization of these products would require further investigation.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use isoindoline derivatives as building blocks for more complex molecules.
Medicinal Chemistry: Isoindoline-based compounds may exhibit interesting pharmacological properties.
Biological Studies: Investigating the effects of this compound on cellular processes.
Drug Discovery: Screening for potential drug candidates.
Materials Science: Isoindoline derivatives can contribute to novel materials with unique properties.
Mechanism of Action
The precise mechanism by which N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-cyclopropyl-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C14H14N2O3/c17-12(15-9-5-6-9)7-8-16-13(18)10-3-1-2-4-11(10)14(16)19/h1-4,9H,5-8H2,(H,15,17) |
InChI Key |
NLFAKBXBJXURKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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